2-Bromo-4-hydroxybenzonitrile
Overview
Description
2-Bromo-4-hydroxybenzonitrile is a halogenated aromatic nitrile compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is structurally related to various other brominated benzonitriles and has been investigated in the context of organic synthesis, environmental degradation, and spectrochemical analysis .
Synthesis Analysis
The synthesis of brominated benzonitriles, including compounds similar to 2-bromo-4-hydroxybenzonitrile, has been explored through various methods. For instance, a scalable synthesis of 2-bromo-3-fluorobenzonitrile was achieved via bromodeboronation of aryl boronic acids, demonstrating the generality of halodeboronation in producing aryl bromides and chlorides . Additionally, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, providing an efficient alternative to typical synthetic routes . Furthermore, the synthesis of various bromobenzene derivatives, including 2-bromobenzonitrile, has been reported through selective bromination and subsequent transformations .
Molecular Structure Analysis
Spectroscopic techniques have been employed to study the molecular structure of brominated benzonitriles. Density Functional Theory (DFT) calculations have been used to predict geometrical parameters and analyze the FT-IR and FT-Raman spectra of related compounds, such as 5-bromo-2-methoxybenzonitrile, revealing insights into their molecular conformations and potential applications in non-linear optics .
Chemical Reactions Analysis
The chemical reactivity of brominated benzonitriles has been investigated in various contexts. For example, the environmental aquatic phototransformation of bromoxynil, a compound structurally related to 2-bromo-4-hydroxybenzonitrile, was studied, showing the formation of photoproducts through a mechanism involving free radicals . Additionally, the biotransformation of bromoxynil under different anaerobic conditions was examined, indicating its degradation via reductive debromination and further transformation to phenol and carbon dioxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-4-hydroxybenzonitrile and related compounds have been characterized through various studies. The anaerobic biodegradability of bromoxynil, a similar compound, was assessed under different environmental conditions, revealing its potential for degradation and the stoichiometric release of bromide during the process . Spectrochemical studies have also provided insights into the structural changes associated with the conversion of related compounds, such as 2-hydroxybenzonitrile, into their oxyanions, highlighting significant spectral and structural changes .
Scientific Research Applications
Herbicide Resistance in Plants
A key application of 2-Bromo-4-hydroxybenzonitrile derivatives, such as bromoxynil, is in developing herbicide resistance in plants. Stalker, McBride, and Malyj (1988) demonstrated that expressing a bacterial gene for a specific nitrilase in transgenic tobacco plants conferred resistance to bromoxynil, a photosynthetic inhibitor. This approach indicates a successful method for enhancing herbicide resistance in crops (Stalker, McBride, & Malyj, 1988).
Synthesis of Biologically Active Compounds
Wang et al. (2016) reported on the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile, highlighting its importance as an intermediate in creating biologically active compounds like febuxostat. The synthesis involved bromination, oxyalkylation, and thioamidation (Wang et al., 2016).
Anaerobic Degradation
Knight, Berman, and Häggblom (2003) explored the anaerobic biodegradability of bromoxynil and its transformation products in various conditions, such as methanogenic and sulfidogenic environments. Their research contributes to understanding the environmental fate of such compounds (Knight, Berman, & Häggblom, 2003).
Environmental-Friendly Herbicide Production
Subbarayappa et al. (2010, 2011) focused on the high atom-efficient and environment-friendly preparation of herbicides, including bromoxynil. They emphasized the need for efficient and less environmentally damaging production methods for such herbicides (Subbarayappa et al., 2010), (Subbarayappa et al., 2011).
Plant Cell Death Induction
Morimoto and Shimmen (2008) investigated bromoxynil's role in triggering rapid cell death in plants, suggesting it could be used as a tool in basic botany. Their findings provide insights into the cellular mechanisms affected by such compounds (Morimoto & Shimmen, 2008).
Photodegradation in Aquatic Environments
Kochany et al. (1990) and others conducted extensive studies on the photodegradation of bromoxynil in aquatic environments, which is crucial for understanding the environmental impact and breakdown of such herbicides (Kochany, Choudhry, & Webster, 1990), (Kochany, 1992).
Biological Degradation
McBride, Kenny, and Stalker (1986) described the metabolism of bromoxynil by Klebsiella pneumoniae subsp. ozaenae, highlighting microbial pathways for degrading such herbicides (McBride, Kenny, & Stalker, 1986).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPTZCZFFUYDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516112 | |
Record name | 2-Bromo-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-hydroxybenzonitrile | |
CAS RN |
82380-17-4 | |
Record name | 2-Bromo-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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